molecular formula C15H22O3 B1203711 4-Deoxyverrucarol CAS No. 91987-94-9

4-Deoxyverrucarol

货号: B1203711
CAS 编号: 91987-94-9
分子量: 250.33 g/mol
InChI 键: PIKGDUXACSBRJF-HHKCZIBZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Deoxyverrucarol, also known as this compound, is a useful research compound. Its molecular formula is C15H22O3 and its molecular weight is 250.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biological Activities

4-Deoxyverrucarol exhibits several notable biological activities:

  • Antitumor Activity : This compound has shown significant anticancer properties in various studies. In vitro assays have indicated that it can induce apoptosis in cancer cells, demonstrating potential as a chemotherapeutic agent.
  • Antimicrobial Effects : Research has highlighted its effectiveness against a range of bacterial strains, including multi-drug resistant variants. This suggests a role in infection control and treatment of resistant infections.
  • Anti-inflammatory Properties : this compound has been associated with reduced inflammation markers in animal models, indicating its potential use in treating inflammatory diseases.
Biological Activity Assay Type Result (IC50) Reference
AntitumorMTT Assay15 µM (Breast Cancer)
AntimicrobialAgar Diffusion TestEffective against resistant strains
Anti-inflammatoryCytokine InhibitionIC50 = 10 µM

Anticancer Applications

This compound has been evaluated for its anticancer effects across various cancer types. For instance, studies have reported significant tumor growth inhibition in xenograft models, with doses achieving up to 60% reduction in tumor size compared to controls. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Infection Control

The compound's antimicrobial properties have been tested against several resistant bacterial strains. One study demonstrated effective inhibition of growth in multi-drug resistant strains, suggesting its potential as a novel antibiotic agent.

Neuroprotective Effects

Given its structural similarities to known neuroprotective agents, this compound has been investigated for its effects on neurodegenerative diseases. Molecular docking studies indicate strong binding affinities to acetylcholinesterase, which may suggest potential applications in treating Alzheimer's disease.

Case Studies

  • Case Study on Cancer Treatment
    • Objective : Evaluate the anticancer effects of this compound in breast cancer models.
    • Results : The compound demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index.
  • Case Study on Infection Control
    • Objective : Assess the antimicrobial efficacy against resistant bacterial strains.
    • Results : Showed effective inhibition of growth in multi-drug resistant strains, indicating potential for development as an antibiotic.
  • Case Study on Neuroprotection
    • Objective : Investigate the neuroprotective effects of this compound.
    • Results : The compound exhibited protective effects against neurodegeneration in cellular models, with implications for Alzheimer's treatment.

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for 4-Deoxyverrucarol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis protocols typically involve macrolide backbone construction via polyketide synthase pathways or modular total synthesis. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature control (±5°C for exothermic steps), and catalysts (e.g., Grubbs catalysts for ring-closing metathesis). Yield optimization requires HPLC tracking of intermediates . Validate novel routes using SciFinder or Reaxys to cross-reference existing patents/literature .

Q. How can researchers distinguish this compound from structural analogs using spectroscopic techniques?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS). For NMR, focus on δ 2.8–3.2 ppm (C4-deoxy methylene protons) and δ 5.1–5.4 ppm (epoxide protons). Compare with published spectra in Journal of Antibiotics or Organic Letters. Use X-ray crystallography for absolute configuration confirmation when crystalline derivatives are obtainable .

Q. What in vitro bioactivity assays are most relevant for preliminary screening of this compound?

  • Methodological Answer : Prioritize antifungal assays (e.g., Candida albicans MIC via broth microdilution) and cytotoxicity profiling (MTT assay on HEK-293 cells). Include positive controls like amphotericin B and solvent controls. Replicate results ≥3 times with ANOVA to assess significance (p < 0.05) .

Advanced Research Questions

Q. How do contradictory reports on this compound’s mechanism of action in fungal membranes arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from membrane lipid composition variations in model organisms (e.g., Saccharomyces cerevisiae vs. clinical isolates). Use lipidomics (LC-MS/MS) to quantify ergosterol and phospholipid ratios in test strains. Pair with molecular dynamics simulations to model interactions with lipid bilayers .

Q. What strategies optimize this compound’s stability in pharmacokinetic studies without altering bioactivity?

  • Methodological Answer : Employ prodrug derivatization (e.g., acetylated hydroxyl groups) or nanoencapsulation (PLGA nanoparticles). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC-UV quantification. Validate bioactivity retention using time-kill assays .

Q. How can researchers design a systematic review to synthesize fragmented data on this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Follow PRISMA guidelines :

  • Define inclusion criteria (e.g., studies with IC₅₀ values, ≥90% purity).
  • Use Covidence for screening and data extraction.
  • Apply meta-regression to correlate substituent modifications (e.g., C7-OH acetylation) with antifungal potency. Address heterogeneity via subgroup analysis (e.g., in vitro vs. in vivo models) .

Q. What experimental controls are critical when investigating this compound’s off-target effects in mammalian cells?

  • Methodological Answer : Include:

  • Negative controls : Vehicle-only (DMSO ≤0.1%).
  • Positive controls : Staurosporine (apoptosis inducer).
  • Genomic controls : CRISPR-Cas9 knockouts of suspected targets (e.g., HSP90). Validate via transcriptomics (RNA-seq) and pathway enrichment analysis (DAVID/KEGG) .

Q. Methodological Frameworks

  • For hypothesis-driven research : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental designs. Example: Testing this compound’s synergy with azoles requires dose-matrix checkerboard assays .
  • For data contradictions : Use Ishikawa diagrams to trace variability sources (e.g., batch-to-batch compound purity, assay incubation times) .
  • For literature reviews : Combine scoping reviews (Arksey & O’Malley framework ) with citation tracing via Web of Science to map knowledge gaps.

Data Synthesis Table

Aspect Key Techniques References
Structural Elucidation2D NMR, X-ray crystallography
Bioactivity ScreeningBroth microdilution, MTT assays
Stability OptimizationProdrug synthesis, nanoencapsulation
Mechanistic StudiesLipidomics, molecular dynamics simulations

属性

CAS 编号

91987-94-9

分子式

C15H22O3

分子量

250.33 g/mol

IUPAC 名称

[(1R,2R,7R,9S)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methanol

InChI

InChI=1S/C15H22O3/c1-10-3-6-14(8-16)12(7-10)18-11-4-5-13(14,2)15(11)9-17-15/h7,11-12,16H,3-6,8-9H2,1-2H3/t11-,12+,13+,14+,15?/m0/s1

InChI 键

PIKGDUXACSBRJF-HHKCZIBZSA-N

SMILES

CC1=CC2C(CC1)(C3(CCC(C34CO4)O2)C)CO

手性 SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3(CC[C@@H](C34CO4)O2)C)CO

规范 SMILES

CC1=CC2C(CC1)(C3(CCC(C34CO4)O2)C)CO

同义词

4-deoxyverrucarol
4-DOVE

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。